2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one
Description
The compound 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one (CAS: 63900-49-2) is a pyridazinone derivative with the molecular formula C₁₈H₁₄N₂O₂ and a molecular weight of 290.32 g/mol . Structurally, it features a pyridazinone core substituted at the 2-position with a 2-oxo-2-phenylethyl group and at the 6-position with a phenyl ring. This substitution pattern distinguishes it from simpler pyridazinones like 6-phenylpyridazin-3(2H)-one (PPD) (CAS: 2166-31-6), which lacks the 2-oxo-phenylethyl moiety .
Pyridazinone derivatives are widely studied for their cardiovascular, anti-inflammatory, and antimicrobial activities . The 2-oxo-phenylethyl substituent in the target compound may enhance lipophilicity and influence binding interactions with biological targets, though this modification could also reduce aqueous solubility compared to PPD .
Properties
IUPAC Name |
2-phenacyl-6-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(15-9-5-2-6-10-15)13-20-18(22)12-11-16(19-20)14-7-3-1-4-8-14/h1-12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIROKSBEMGOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one typically involves multicomponent reactions. One common method includes the condensation of 1,3-dicarbonyl compounds with nitrogen-containing CH acids. For instance, the reaction of ethyl β-(morpholin-4-yl)crotonate with cyanothioacetamides in ethanol at room temperature can yield pyridazinone derivatives . The reaction conditions often involve mild temperatures and the use of catalysts to facilitate the formation of the pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The phenyl groups and the oxo-phenylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylglyoxylic acid derivatives, while reduction can produce alcohol derivatives of the compound .
Scientific Research Applications
2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, potentially inhibiting their activity. Additionally, its interaction with receptors can modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Table 1: Key Properties of Selected Pyridazinone Derivatives
Key Observations:
Solubility: PPD exhibits high solubility in DMSO (4.73×10⁻¹ mole fraction at 318.2 K) due to its smaller size and polar pyridazinone core . The target compound’s bulky 2-oxo-phenylethyl group likely reduces solubility, though experimental data are lacking.
Melting Points : Derivatives with aromatic or halogenated substituents (e.g., bromophenylthiazole ) show higher melting points (>250°C), suggesting stronger intermolecular interactions. The target compound’s melting point is unreported but may align with analogs like 4-benzyl-2-ethyl derivatives (127–129°C) .
Pharmacological and Toxicological Profiles
- PPD : Demonstrates cardiotonic activity but suffers from high toxicity and poor solubility .
- 5-Chloro derivatives : Exhibit insecticidal properties but require structural optimization to reduce off-target effects .
- Bromophenylthiazole derivative : Shows potent COX-2 inhibition (IC₅₀ = 0.09 μM) but has a complex structure that may limit bioavailability .
- Target compound : The 2-oxo-phenylethyl group could modulate toxicity by altering metabolic pathways (e.g., reducing oxidative deamination). However, its pharmacological profile remains uncharacterized.
Computational and Thermodynamic Insights
- Solubility modeling : For PPD, the van’t Hoff and Apelblat models accurately predict solubility in solvents like DMSO and PEG-400 . Applying these models to the target compound could guide formulation development.
- Hydrogen bonding: Pyridazinones often form intermolecular hydrogen bonds (e.g., N–H···O) in crystal lattices . The target compound’s 2-oxo group may enhance hydrogen bonding, influencing crystallinity and dissolution rates.
Biological Activity
2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one is a heterocyclic compound within the pyridazine family, characterized by its unique structure, which includes a pyridazinone ring substituted with phenyl groups and an oxo-phenylethyl moiety. This compound has attracted attention in various fields of research due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A pyridazinone ring,
- Two phenyl groups at positions 2 and 6,
- An oxo group at position 2.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The structural characteristics allow it to bind effectively to active sites of enzymes, potentially inhibiting their functions. Additionally, its interaction with receptors may modulate key signaling pathways, leading to various biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been studied for its potential to inhibit tyrosinase activity, an enzyme critical in melanin production. The compound's structure suggests that it may effectively compete with substrate binding at the active site of tyrosinase.
Table 1: Tyrosinase Inhibition Activity
| Compound | IC50 (μM) |
|---|---|
| This compound | TBD |
| Kojic Acid | 50 |
| Hydroxytyrosol | 30 |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Preliminary studies indicate that derivatives of this compound may exhibit activity against various bacterial strains, making it a candidate for further development in antimicrobial therapies.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
A recent study evaluated the cytotoxic effects of this compound on B16F10 melanoma cells. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.
Figure 1: Cytotoxicity Assay Results
Cytotoxicity Assay
Q & A
Q. What are the optimized synthetic routes for 2-(2-oxo-2-phenylethyl)-6-phenylpyridazin-3(2H)-one, and how can reaction conditions be tailored to improve yield?
A common approach involves condensation of acetophenone derivatives with glyoxylic acid, followed by cyclization using hydrazine hydrate. For example, refluxing in glacial acetic acid (0.5 M) with glyoxylic acid (1.2 eq) and subsequent hydrazine hydrate addition (10 eq) under basic conditions (pH 8) yields pyridazinone derivatives . Purification via recrystallization (e.g., benzene) is recommended to isolate the product. Optimization may involve adjusting stoichiometry, solvent polarity, or reflux duration to mitigate side reactions .
Q. Which analytical techniques are most effective for structural characterization of this compound?
X-ray crystallography is critical for unambiguous structural determination. Single-crystal datasets collected on Bruker CCD diffractometers (Mo-Kα radiation) can be refined using SHELXL, with absorption corrections (SADABS) applied to minimize errors . Complementary techniques include:
- NMR spectroscopy : H and C NMR to confirm substituent positions and hydrogenation states.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm) and N-H stretches (~3200 cm) .
Advanced Research Questions
Q. How can hydrogen-bonding networks in the crystal lattice inform intermolecular interaction studies?
Graph set analysis (G. Etter’s methodology) categorizes hydrogen bonds into patterns (e.g., rings) to predict packing motifs. For pyridazinones, the carbonyl oxygen often acts as an acceptor, forming C=O···H-N interactions with adjacent molecules. Computational tools like Mercury can visualize these networks, while thermal displacement parameters (from X-ray data) assess bond stability under varying conditions .
Q. What methodologies are employed to evaluate potential biological activity, such as antiplatelet or enzyme-inhibitory effects?
- In vitro assays : Platelet aggregation inhibition can be tested using ADP/collagen-induced models (e.g., turbidimetric assays with PRP).
- Enzyme inhibition : Kinase or cyclooxygenase inhibition assays (IC determination via fluorometric/colorimetric readouts).
- Docking studies : Molecular docking (AutoDock Vina) against target proteins (e.g., P2Y receptor) to rationalize activity trends observed in analogues .
Q. How can density functional theory (DFT) and molecular electrostatic potential (MEP) maps elucidate electronic properties?
DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity. MEP maps highlight nucleophilic/electrophilic regions (e.g., carbonyl groups as electrophilic sites), guiding derivatization strategies. Software like Gaussian or ORCA is used, with solvent effects modeled via PCM .
Q. What experimental approaches address polymorphism or solvatomorphism in crystallographic studies?
- Variable-temperature XRD : To monitor phase transitions or lattice distortions.
- Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., C-H···π interactions) influencing polymorph stability.
- Dynamic vapor sorption (DVS) : Assesses hydrate/anhydrate forms under humidity-controlled conditions .
Q. How can mechanistic insights into cyclization steps be validated experimentally?
Q. How should researchers resolve contradictions in crystallographic data, such as disordered residues or low data-to-parameter ratios?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals.
- Cross-validation : Compare results with spectroscopic data (e.g., NMR) or alternative refinement software (Olex2 vs. SHELX).
- Constraints/restraints : Apply isotropic displacement restraints for disordered atoms to improve R-factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
